molecular formula C16H14Cl2N2O5S B3563675 N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B3563675
M. Wt: 417.3 g/mol
InChI Key: PKNPHMASCGMSGK-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a dichlorophenylsulfonyl group, and a methylglycinamide unit, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the dichlorophenylsulfonyl group, and the coupling with methylglycinamide. Common synthetic routes may involve:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Dichlorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.

    Coupling with Methylglycinamide: The final step typically involves amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The dichlorophenylsulfonyl group can be reduced to the corresponding thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of sulfonamides or sulfonates.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as tubulin in cancer cells. The compound binds to the tubulin protein, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide is unique due to its combination of a benzodioxole ring, a dichlorophenylsulfonyl group, and a methylglycinamide unit. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O5S/c1-20(26(22,23)15-6-10(17)2-4-12(15)18)8-16(21)19-11-3-5-13-14(7-11)25-9-24-13/h2-7H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNPHMASCGMSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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